molecular formula C8H8BrF2NO B13063322 5-Bromo-2-(2,2-difluoroethoxy)aniline

5-Bromo-2-(2,2-difluoroethoxy)aniline

Cat. No.: B13063322
M. Wt: 252.06 g/mol
InChI Key: IVTYVNKZXFICDR-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2-difluoroethoxy)aniline is an organic compound with the molecular formula C8H8BrF2NO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and a 2,2-difluoroethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)aniline typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-nitroaniline.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Etherification: The resulting 5-bromo-2-aminoaniline is then reacted with 2,2-difluoroethanol in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,2-difluoroethoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, and reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions to form azo compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines and other reduced forms.

Scientific Research Applications

5-Bromo-2-(2,2-difluoroethoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)aniline depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the bromine and difluoroethoxy groups can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(2,2-difluoroethoxy)aniline
  • 5-Bromo-2-(trifluoromethoxy)aniline
  • 2-Bromo-5-(trifluoromethyl)aniline

Uniqueness

5-Bromo-2-(2,2-difluoroethoxy)aniline is unique due to the presence of both bromine and difluoroethoxy groups, which confer distinct chemical properties. These substituents can affect the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H8BrF2NO

Molecular Weight

252.06 g/mol

IUPAC Name

5-bromo-2-(2,2-difluoroethoxy)aniline

InChI

InChI=1S/C8H8BrF2NO/c9-5-1-2-7(6(12)3-5)13-4-8(10)11/h1-3,8H,4,12H2

InChI Key

IVTYVNKZXFICDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N)OCC(F)F

Origin of Product

United States

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